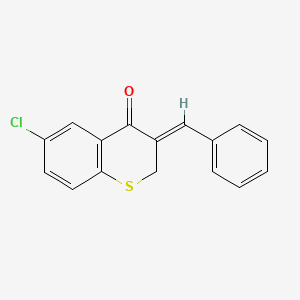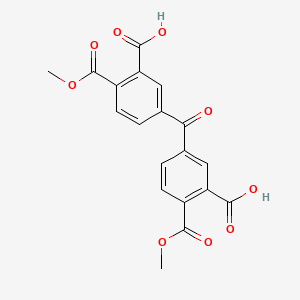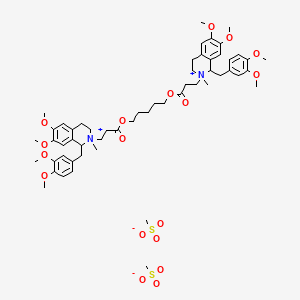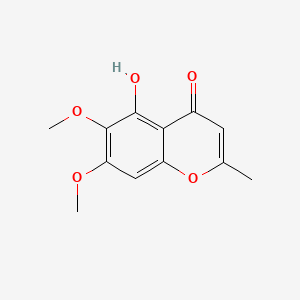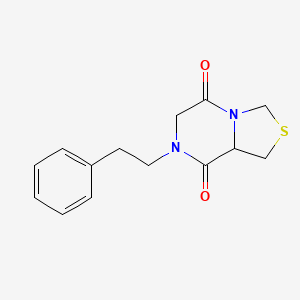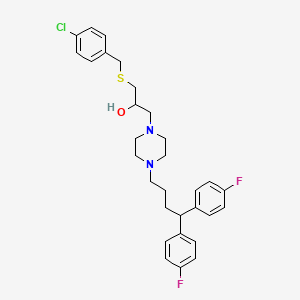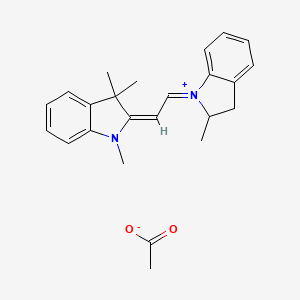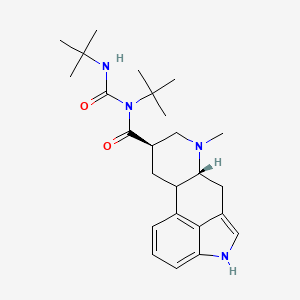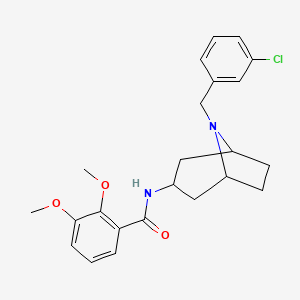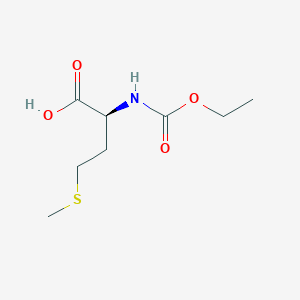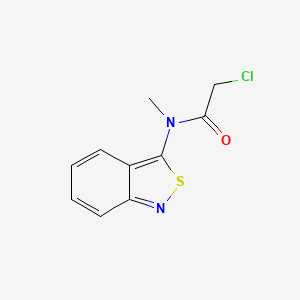
N-(2,1-Benzisothiazol-3-yl)-2-chloro-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,1-Benzisothiazol-3-yl)-2-chloro-N-methylacetamide is a chemical compound with a complex structure that includes a benzisothiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1-Benzisothiazol-3-yl)-2-chloro-N-methylacetamide typically involves the reaction of 2-chloro-N-methylacetamide with a benzisothiazole derivative. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process might also include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,1-Benzisothiazol-3-yl)-2-chloro-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like sodium hydroxide or hydrochloric acid.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Sodium hydroxide, hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.
Aplicaciones Científicas De Investigación
N-(2,1-Benzisothiazol-3-yl)-2-chloro-N-methylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2,1-Benzisothiazol-3-yl)-2-chloro-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzisothiazole ring is known to interact with biological molecules, potentially inhibiting enzyme activity or altering protein function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,1-Benzisothiazol-3-yl)propanamide: This compound has a similar structure but with a propanamide group instead of a chloroacetamide group.
N-(2,1-Benzisothiazol-3-yl)acetamide: This compound is similar but lacks the chlorine atom and the methyl group.
Uniqueness
N-(2,1-Benzisothiazol-3-yl)-2-chloro-N-methylacetamide is unique due to the presence of the chlorine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. These structural differences can lead to variations in how the compound interacts with other molecules and its overall effectiveness in various applications.
Propiedades
Número CAS |
68267-98-1 |
|---|---|
Fórmula molecular |
C10H9ClN2OS |
Peso molecular |
240.71 g/mol |
Nombre IUPAC |
N-(2,1-benzothiazol-3-yl)-2-chloro-N-methylacetamide |
InChI |
InChI=1S/C10H9ClN2OS/c1-13(9(14)6-11)10-7-4-2-3-5-8(7)12-15-10/h2-5H,6H2,1H3 |
Clave InChI |
BJPUUXVCFHPXCQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=C2C=CC=CC2=NS1)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



